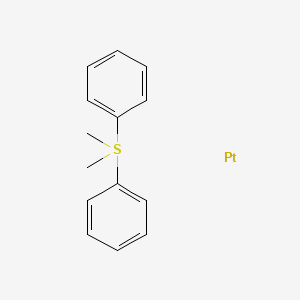
1,1'-(Dimethyl-lambda~4~-sulfanediyl)dibenzene--platinum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) is a coordination compound that features a platinum center coordinated to a sulfur atom, which is further bonded to two benzene rings through a dimethylsulfanediyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) typically involves the reaction of platinum precursors with sulfur-containing ligands. One common method is the reaction of platinum(II) chloride with 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the platinum center.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The platinum center can be reduced to lower oxidation states, potentially altering the coordination environment.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or hydrazine can be employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced platinum complexes.
Substitution: Formation of new coordination complexes with different ligands.
Scientific Research Applications
1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions.
Materials Science: It can be used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: The compound’s interaction with biological molecules can be studied to understand its potential as a therapeutic agent.
Industrial Applications: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) involves coordination to target molecules through its platinum center. The platinum atom can form bonds with various substrates, facilitating catalytic reactions. The sulfur atom in the ligand can also participate in redox reactions, further enhancing the compound’s reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
1,1’-(Cyclopropylidene-lambda~4~-sulfanediyl)dibenzene: Similar structure but with a cyclopropylidene group instead of dimethyl.
1,1’-(E)-1-Bromo-1,2-ethenediyl]dibenzene: Contains a bromoethenediyl linkage instead of dimethylsulfanediyl.
Platinum, diphenyl[thiobis[methane]]: Similar platinum coordination but with different ligands.
Uniqueness: 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and applications, making it a valuable compound for specialized research and industrial purposes.
Properties
CAS No. |
287119-03-3 |
|---|---|
Molecular Formula |
C14H16PtS |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
dimethyl(diphenyl)-λ4-sulfane;platinum |
InChI |
InChI=1S/C14H16S.Pt/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3; |
InChI Key |
JXHJTOCAMSTREK-UHFFFAOYSA-N |
Canonical SMILES |
CS(C)(C1=CC=CC=C1)C2=CC=CC=C2.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















